molecular formula C18H19BrN4O B2742859 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2379971-70-5

4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B2742859
CAS No.: 2379971-70-5
M. Wt: 387.281
InChI Key: PANNANBXNQJJLO-UHFFFAOYSA-N
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Description

4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperidine and benzonitrile derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromopyrimidine moiety.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyrimidin-2-yl)morpholine
  • N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethyl amino-benzamide

Uniqueness

Compared to similar compounds, 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile stands out due to its unique combination of a bromopyrimidine moiety with a piperidine ring and a benzonitrile group. This structure provides distinct chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O/c19-17-9-21-18(22-10-17)24-13-16-2-1-7-23(12-16)11-15-5-3-14(8-20)4-6-15/h3-6,9-10,16H,1-2,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANNANBXNQJJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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